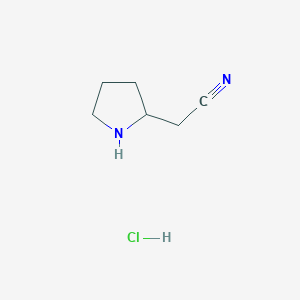
2-(pyrrolidin-2-yl)acetonitrile HCl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(pyrrolidin-2-yl)acetonitrile hydrochloride is a chemical compound that features a pyrrolidine ring attached to an acetonitrile group, with the addition of a hydrochloride salt
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(pyrrolidin-2-yl)acetonitrile hydrochloride can be achieved through several methods. One common approach involves the reaction of pyrrolidine with acetonitrile in the presence of a suitable catalyst. For example, a three-component condensation reaction involving hetarylacetonitrile, phosphorus oxychloride, and 1-R-pyrrolidin-2-one can be used to synthesize 2-(pyrrolidin-2-ylidene)acetonitriles . This method is applicable to the synthesis of β-enaminonitriles containing azoles and six-membered azaheteroaromatic rings at the α-position relative to the nitrile group.
Industrial Production Methods
Industrial production methods for 2-(pyrrolidin-2-yl)acetonitrile hydrochloride typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
2-(pyrrolidin-2-yl)acetonitrile hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The nitrile group can undergo nucleophilic substitution reactions to form a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitrile oxides, reduction may produce primary amines, and substitution reactions can result in various substituted nitriles.
科学研究应用
2-(pyrrolidin-2-yl)acetonitrile hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a precursor for biologically active molecules.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 2-(pyrrolidin-2-yl)acetonitrile hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The pyrrolidine ring can enhance the binding affinity of the compound to its target, while the nitrile group can participate in various chemical reactions. The specific pathways involved depend on the biological context and the target molecules.
相似化合物的比较
Similar Compounds
2-(pyrrolidin-1-yl)acetonitrile: This compound has a similar structure but with a different substitution pattern on the pyrrolidine ring.
Pyrrolidine-2-one: A derivative of pyrrolidine with a ketone group, used in various chemical reactions.
Pyrrolizines: Compounds with a fused pyrrolidine ring system, exhibiting different biological activities.
Uniqueness
2-(pyrrolidin-2-yl)acetonitrile hydrochloride is unique due to its specific combination of a pyrrolidine ring and a nitrile group, which imparts distinct chemical and biological properties
属性
分子式 |
C6H11ClN2 |
|---|---|
分子量 |
146.62 g/mol |
IUPAC 名称 |
2-pyrrolidin-2-ylacetonitrile;hydrochloride |
InChI |
InChI=1S/C6H10N2.ClH/c7-4-3-6-2-1-5-8-6;/h6,8H,1-3,5H2;1H |
InChI 键 |
PDAACCSVWIKYDN-UHFFFAOYSA-N |
规范 SMILES |
C1CC(NC1)CC#N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


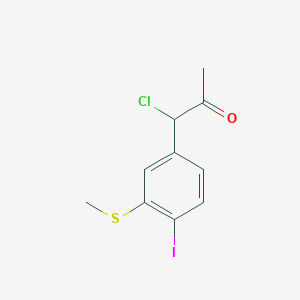

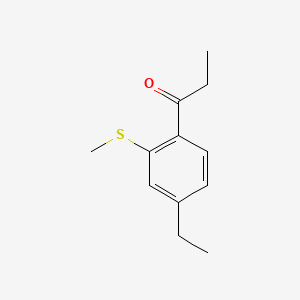
![N-((R)-1-(4-Methoxyphenyl)ethyl)-8-azaspiro[4.5]decan-1-amine](/img/structure/B14051892.png)
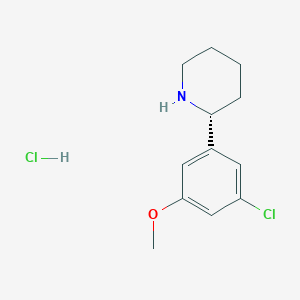
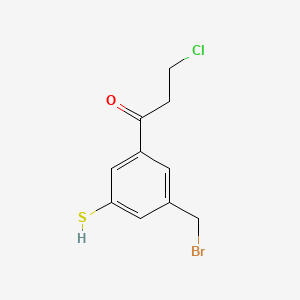
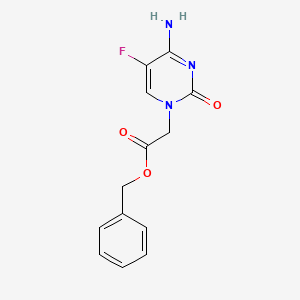
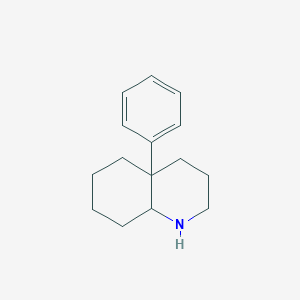
![5-chloro-3-(trifluoromethyl)-1H-pyrazolo[3,4-c]pyridine](/img/structure/B14051916.png)
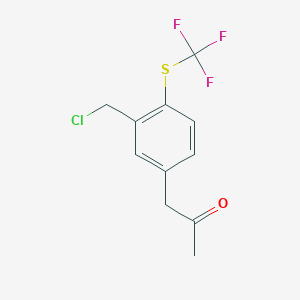
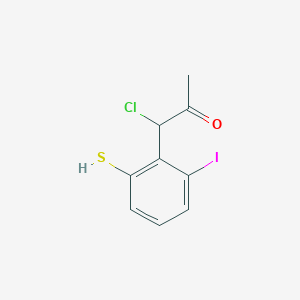
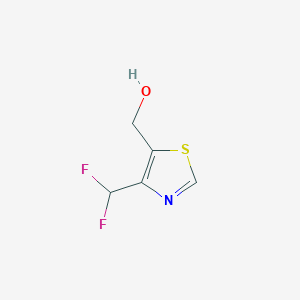
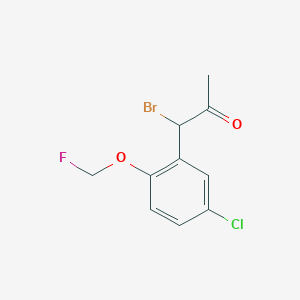
![7-Phenyl-5H-imidazo[2,1-b][1,3]thiazin-5-one](/img/structure/B14051959.png)
